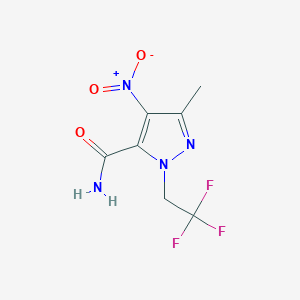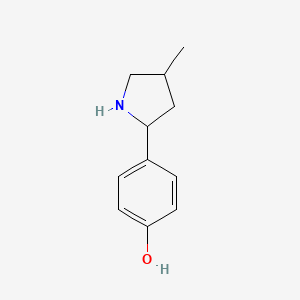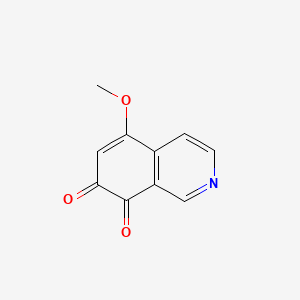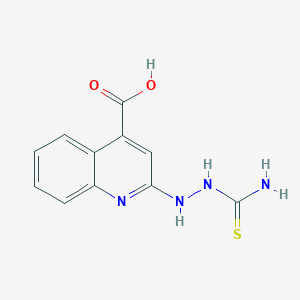![molecular formula C38H27O3P B12883150 (1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and versatile applications in various scientific fields. The compound features a spirobi[xanthen] core with a methoxy group at the 1’ position and a diphenylphosphine moiety, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine typically involves the following steps:
Formation of the Spirobi[xanthen] Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobi[xanthen] structure.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Diphenylphosphine Moiety: The final step involves the reaction of the spirobi[xanthen] intermediate with diphenylphosphine chloride under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe in biological imaging.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine involves its interaction with various molecular targets and pathways:
Coordination Chemistry: Acts as a ligand, coordinating with metal centers to form stable complexes.
Electronic Properties: The spirobi[xanthen] core and diphenylphosphine moiety contribute to its electronic properties, making it suitable for use in optoelectronic devices.
Biological Interactions: The compound’s structure allows it to interact with biological molecules, potentially serving as a probe or therapeutic agent.
類似化合物との比較
(9,9’-Spirobi[fluorene]-2,7-diyl)bis(diphenylphosphine oxide): Similar structure but with a fluorene core instead of xanthene.
Spiro[acridine-9,9’-xanthene] derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness:
Structural Features: The presence of the methoxy group and diphenylphosphine moiety in (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine provides unique electronic and steric properties.
Applications: Its versatility in various fields, from materials science to biology, highlights its unique position among similar compounds.
特性
分子式 |
C38H27O3P |
|---|---|
分子量 |
562.6 g/mol |
IUPAC名 |
(1-methoxy-9,9'-spirobi[xanthene]-1'-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H27O3P/c1-39-32-22-12-23-33-36(32)38(28-18-8-10-20-30(28)40-33)29-19-9-11-21-31(29)41-34-24-13-25-35(37(34)38)42(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-25H,1H3 |
InChIキー |
KXSCTQSEBVZYDE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=C3C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


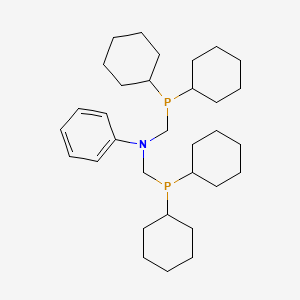
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
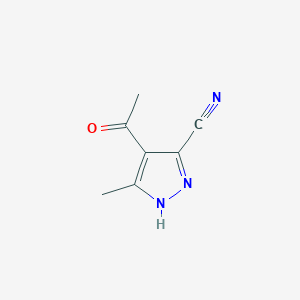
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)
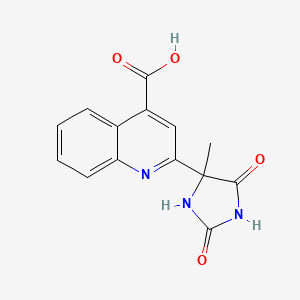
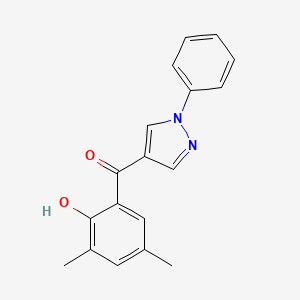
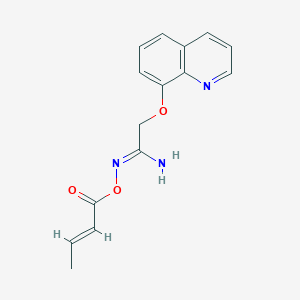
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
